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Compound of Interest

Compound Name: P-Hydroxybenzaldehyde-13C6

Cat. No.: B018057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of P-Hydroxybenzaldehyde-¹³C₆. Given the limited availability of experimental data

for this specific isotopically labeled compound, this document leverages data from its unlabeled

analogue, p-hydroxybenzaldehyde, as a close proxy for many of its physical characteristics. All

quantitative data is presented in a structured format for clarity and ease of comparison.

Core Physical and Chemical Data
P-Hydroxybenzaldehyde-¹³C₆ is a stable, isotopically labeled form of p-hydroxybenzaldehyde,

where the six carbon atoms of the benzene ring are replaced with the ¹³C isotope. This labeling

is invaluable for a variety of research applications, including metabolic studies, mechanistic

investigations, and as an internal standard in quantitative mass spectrometry.

While extensive experimental data for the ¹³C₆-labeled compound is not widely published, its

physical properties are expected to be nearly identical to those of the unlabeled compound,

with the most significant difference being its molecular weight.

Table 1: Summary of Physical and Chemical Properties
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Property
Value (P-
Hydroxybenzaldeh
yde-¹³C₆)

Value (p-
Hydroxybenzaldeh
yde)

Data Source

Molecular Formula ¹³C₆H₆O₂ C₇H₆O₂ -

Molecular Weight 128.08 g/mol 122.12 g/mol [1]

Appearance Solid
White to pale yellow

crystalline powder
[2]

Melting Point
Assumed to be ~117-

119 °C
112-116 °C

Boiling Point Sublimes
Sublimes; ~310 °C at

760 mmHg
[2]

Solubility -

Water: 13.8 g/L at 30

°C. Organic Solvents:

Soluble in ethanol,

ether, acetone, and

ethyl acetate.

[3]

Density - ~1.13 g/cm³ at 20 °C

Isotopic Purity 99 atom % ¹³C Not Applicable [1]

Note: Properties for P-Hydroxybenzaldehyde-¹³C₆, other than molecular weight and isotopic

purity, are assumed to be similar to its unlabeled counterpart based on established principles of

isotopic substitution.

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of P-

Hydroxybenzaldehyde-¹³C₆. The primary differences in the spectra compared to the unlabeled

compound will be observed in the ¹³C NMR and mass spectrum due to the presence of the ¹³C

isotopes.

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms, with chemical shifts

similar to the unlabeled compound but with potentially different splitting patterns depending
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on the specific labeling pattern.

¹H NMR: The ¹H NMR spectrum is expected to be very similar to that of the unlabeled

compound.

Mass Spectrometry: The molecular ion peak in the mass spectrum will be shifted by +6 m/z

units compared to the unlabeled compound, reflecting the six ¹³C atoms.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be very similar to that of the

unlabeled compound, as the vibrational frequencies of the functional groups are not

significantly affected by the isotopic substitution of the ring carbons.

Experimental Protocols
The following are detailed methodologies for key experiments that would be used to determine

the physical properties of P-Hydroxybenzaldehyde-¹³C₆. These are standard protocols

applicable to solid organic compounds.

Melting Point Determination
Objective: To determine the temperature range over which the solid P-Hydroxybenzaldehyde-

¹³C₆ transitions to a liquid.

Methodology:

A small, finely powdered sample of the compound is packed into a capillary tube.

The capillary tube is placed in a calibrated melting point apparatus.

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected

melting point.

The temperature at which the first drop of liquid appears and the temperature at which the

entire sample becomes liquid are recorded as the melting point range.

Solubility Assessment
Objective: To determine the solubility of P-Hydroxybenzaldehyde-¹³C₆ in various solvents.
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Methodology:

A known volume of a selected solvent (e.g., water, ethanol) is placed in a vial at a constant

temperature.

A small, pre-weighed amount of P-Hydroxybenzaldehyde-¹³C₆ is added to the solvent.

The mixture is stirred or agitated for a sufficient period to ensure equilibrium is reached.

If the solid dissolves completely, more is added until a saturated solution is formed (i.e., solid

material remains undissolved).

The concentration of the dissolved solid in the saturated solution is then determined, typically

by a spectroscopic method or by evaporating the solvent and weighing the residue.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of P-

Hydroxybenzaldehyde-¹³C₆.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Dissolve in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6)

1H and 13C NMR Spectroscopy

 for NMR

Mass Spectrometry (e.g., ESI, EI)

 for MS (if applicable)

Confirm Structure and Isotopic Labeling

Infrared (IR) Spectroscopy

Assess Purity

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

Logical Relationship of Labeled and Unlabeled
Compound
The relationship between P-Hydroxybenzaldehyde-¹³C₆ and its unlabeled counterpart is

fundamental to its application. The labeled compound serves as a tracer or standard,

leveraging the assumption that its chemical and physical behavior is nearly identical to the

native compound.
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Caption: Relationship between Labeled and Unlabeled Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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